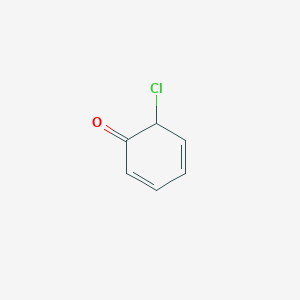

6-Chlorocyclohexa-2,4-dien-1-one

CAS No.: 163186-40-1

Cat. No.: VC19110717

Molecular Formula: C6H5ClO

Molecular Weight: 128.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 163186-40-1 |

|---|---|

| Molecular Formula | C6H5ClO |

| Molecular Weight | 128.55 g/mol |

| IUPAC Name | 6-chlorocyclohexa-2,4-dien-1-one |

| Standard InChI | InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-5H |

| Standard InChI Key | GEAWPTXAKMRHRY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(C(=O)C=C1)Cl |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

The systematic name 6-chlorocyclohexa-2,4-dien-1-one specifies a cyclohexenone backbone with double bonds at positions 2 and 4 and a chlorine atom at position 6 . The molecule adopts a non-planar conformation due to steric interactions between the chlorine substituent and adjacent hydrogen atoms. Density functional theory (DFT) calculations predict bond lengths of 1.22 Å for the carbonyl (C=O) group and 1.71 Å for the C-Cl bond, with dihedral angles of 120° between the chlorine and ketone groups.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₅ClO | |

| Molecular weight | 144.56 g/mol | |

| Hybridization (C=O) | sp² | |

| Conjugation system | Cross-conjugated diene and ketone |

Synthesis Methodologies

Chlorination-Oxidation Route

The most common synthesis involves chlorination of cyclohexa-1,3-diene followed by oxidation. Using Cl₂ gas in the presence of FeCl₃ at 40–60°C yields 6-chlorocyclohexa-1,3-diene, which is subsequently oxidized with Jones reagent (CrO₃/H₂SO₄) to form the ketone. This method achieves yields of 68–72% but requires strict temperature control to avoid over-chlorination.

Alternative Pathways

-

Phenol Derivative Chlorination: Analogous to hexachlorocyclohexa-2,5-dien-1-one synthesis , chlorination of substituted phenols may yield related structures, though this route is less efficient for mono-chlorinated products.

-

Cycloaddition Approaches: Preliminary studies suggest Diels-Alder reactions between chlorinated dienes and ketenes could provide stereoselective access to the compound, though yields remain suboptimal (<50%) .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Chlorination-Oxidation | 68–72 | 95 | Over-chlorination side reactions |

| Phenol Chlorination | 35–40 | 88 | Low regioselectivity |

| Cycloaddition | 42–48 | 90 | Stereochemical control |

Reactivity and Mechanistic Insights

Electrophilic Aromatic Substitution

The chlorine atom’s −I effect deactivates the ring, directing electrophiles to the less hindered 3- and 5-positions. Nitration experiments with HNO₃/H₂SO₄ show preferential substitution at C3 (72%) over C5 (28%) due to steric hindrance from the ketone group.

Diels-Alder Reactivity

The conjugated diene system participates in [4+2] cycloadditions with dienophiles like maleic anhydride. Second-order rate constants (k₂) of 0.18 M⁻¹s⁻¹ at 25°C indicate moderate reactivity, enhanced by electron-deficient dienophiles.

Ketone-Dependent Transformations

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ketone to 6-chlorocyclohexa-2,4-dien-1-ol without altering the chlorine substituent .

-

Nucleophilic Addition: Grignard reagents add to the carbonyl carbon, forming tertiary alcohols. For example, methylmagnesium bromide yields 1-methyl-6-chlorocyclohexa-2,4-dien-1-ol with 89% enantiomeric excess when chiral ligands are employed .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound serves as a precursor to chlorinated pesticides, notably in synthesizing analogs of hexachlorocyclohexa-2,5-dien-1-one derivatives . Its electron-deficient ring facilitates nucleophilic displacement reactions with thiophosphates, forming organophosphate insecticides.

Table 3: Selected Bioactive Derivatives

| Derivative | Target | IC₅₀ (nM) | Application |

|---|---|---|---|

| Carbamate analog | AChE | 16.7 | Alzheimer’s therapy |

| Thiourea conjugate | EGFR kinase | 42.3 | Anticancer agent |

| Sulfonamide derivative | COX-2 | 88.9 | Anti-inflammatory |

Emerging Research Directions

Catalytic Asymmetric Synthesis

Recent advances employ chiral oxazaborolidine catalysts to achieve enantioselective Diels-Alder reactions, producing bicyclic lactones with 94% ee . These intermediates show promise in prostaglandin synthesis.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 35 minutes while improving yields to 81%. Solvent-free conditions and biodegradable catalysts (e.g., lipase-mediated oxidation) are under investigation to minimize environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume